![molecular formula C24H25NO B152022 (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol CAS No. 356790-44-8](/img/structure/B152022.png)
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a complex organic compound. It is a derivative of Diphenylmethanol, which is a secondary alcohol that is diphenylmethane carrying a hydroxy group at position 1 . It is also known as benzhydrol .
Synthesis Analysis
The synthesis of diphenylmethanol derivatives, including “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, can be achieved through Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .
Molecular Structure Analysis
The molecular structure of diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is characterized by a diphenylmethane backbone carrying a hydroxy group at position 1 . The crystal and molecular structure of diphenylmethane, the core structure of diphenylmethanol, has been studied .
Chemical Reactions Analysis
The chemical reactions involving diphenylmethanol derivatives can be catalyzed by AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, and post-synthetic work-up with alumina containing water or a primary alcohol . The alumina used in the reaction could be recycled repeatedly through washing with water and drying .
Physical And Chemical Properties Analysis
Diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is a secondary alcohol and a member of benzyl alcohols . It is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1 .
Scientific Research Applications
Perfume Manufacture
Diphenylmethanol is used in the perfume industry. In perfumery, it serves as a fixative, helping to preserve the scent and prolong the fragrance of perfumes .
Pharmaceutical Manufacture
Diphenylmethanol is used in the synthesis of various pharmaceuticals. It’s particularly used in the manufacture of antihistamines and antiallergenic agents, as well as antihypertensive agents .
Synthesis of Modafinil
Modafinil, a medication used to treat sleep disorders, is synthesized using diphenylmethanol . This highlights the compound’s importance in the development of crucial medications.
Production of Agrochemicals
Diphenylmethanol is used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity.
Polymerization
Diphenylmethanol serves as a terminating group in polymerizations . This is crucial in the production of various types of polymers with diverse applications in industries such as plastics, textiles, and coatings.
Organic Compound Synthesis
Diphenylmethanol is used in the synthesis of other organic compounds . Its chemical properties make it a valuable component in various organic reactions.
Mechanism of Action
The mechanism of action for the synthesis of diphenylmethanol derivatives involves AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . The alumina works as a solid catalyst for the hydrolysis reaction of the ionic complex to the corresponding diarylmethanol .
Future Directions
The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .
properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.